3-(2-Bromoimidazo[2,1-b]thiazol-6-yl)propanoic acid hydrochloride
Description
International Union of Pure and Applied Chemistry Systematic Naming Conventions
The International Union of Pure and Applied Chemistry systematic nomenclature for this compound follows established protocols for naming complex heterocyclic structures containing multiple functional groups and substituents. The systematic name 3-(2-bromoimidazo[2,1-b]thiazol-6-yl)propanoic acid hydrochloride precisely describes the molecular architecture through hierarchical naming conventions. The nomenclature begins with the propanoic acid backbone, indicating a three-carbon carboxylic acid chain, followed by positional designation of the heterocyclic substituent at the 3-position. The heterocyclic portion imidazo[2,1-b]thiazole represents a fused ring system where an imidazole ring is connected to a thiazole ring through specific positional bridging.
The positional numbering system within the International Union of Pure and Applied Chemistry framework designates the bromine substituent at position 2 of the imidazo[2,1-b]thiazole system, while the propanoic acid side chain connects at position 6 of the same heterocyclic framework. This systematic approach ensures unambiguous identification of the compound structure across international chemical databases and research publications. The hydrochloride designation indicates the presence of a hydrogen chloride salt formation, typically resulting from protonation of a basic nitrogen atom within the heterocyclic system. Database entries consistently maintain this nomenclatural standard, with PubChem and other authoritative sources employing identical systematic naming conventions for accurate compound identification.
The molecular formula C8H8BrClN2O2S reflects the systematic name components, accounting for eight carbon atoms from the propanoic acid chain and heterocyclic rings, eight hydrogen atoms distributed across the structure, one bromine atom at the specified position, one chlorine atom from the hydrochloride salt, two nitrogen atoms within the fused ring system, two oxygen atoms from the carboxylic acid functionality, and one sulfur atom integral to the thiazole ring. This systematic approach facilitates precise structural communication within the scientific community and ensures reproducible identification across diverse research applications.
Alternative Nomenclatural Systems and Synonyms
Multiple alternative nomenclatural systems provide varied approaches to describing this compound, reflecting different organizational priorities and historical naming conventions. Chemical suppliers and databases frequently employ shortened versions and alternative descriptive formats that emphasize different structural features while maintaining chemical accuracy. The compound appears in commercial catalogs under designations such as "2-bromo-Imidazo[2,1-b]thiazole-6-propanoic acid" and "this compound," demonstrating variability in capitalization and spacing conventions while preserving essential structural information.
Industrial nomenclature systems often prioritize functional group identification and structural connectivity patterns that facilitate rapid compound recognition within specific application contexts. Alternative naming approaches include descriptive formats that emphasize the propanoic acid functionality as the primary structural element, followed by heterocyclic substituent identification. These systems prove particularly valuable in synthetic chemistry applications where functional group reactivity and substitution patterns require immediate recognition. Database entries reveal additional synonym variations that reflect historical naming conventions and regional preferences in chemical nomenclature development.
Commercial suppliers demonstrate consistent recognition of the compound across multiple nomenclatural systems, ensuring accessibility through diverse search strategies and facilitating international trade and research collaboration. The variety of accepted synonyms reflects the compound's presence in multiple research contexts and commercial applications, with each naming system optimized for specific user communities and database search requirements.
Structural Relationship to Imidazo[2,1-b]thiazole Core Scaffold
The imidazo[2,1-b]thiazole core scaffold represents a significant structural motif in medicinal chemistry and pharmaceutical research, providing the fundamental molecular framework for this compound. This bicyclic heterocyclic system consists of a five-membered imidazole ring fused to a five-membered thiazole ring through specific positional connectivity that creates a rigid, planar aromatic system. The fusion pattern designated as [2,1-b] indicates that the imidazole ring connects to the thiazole ring through positions 2 and 1 of the imidazole and position b of the thiazole, respectively, establishing the characteristic structural architecture.
Research literature extensively documents the biological significance of imidazo[2,1-b]thiazole derivatives, demonstrating their utility as pharmacologically active compounds with diverse therapeutic applications. The scaffold provides multiple sites for functional group modification, enabling systematic structure-activity relationship studies and optimization of biological properties. Position 2 of the imidazo[2,1-b]thiazole system, where the bromine substituent appears in the target compound, represents a particularly important site for biological activity modulation through halogen substitution. Position 6, where the propanoic acid chain connects, offers additional opportunities for side chain modification and property optimization.
The structural rigidity of the imidazo[2,1-b]thiazole core scaffold contributes significantly to the compound's molecular properties, including its three-dimensional conformation and potential binding interactions with biological targets. The aromatic nature of the fused ring system provides π-electron density that may participate in π-π stacking interactions and other non-covalent binding mechanisms. The nitrogen and sulfur heteroatoms within the scaffold offer hydrogen bonding acceptor capabilities and coordination sites for metal complexation reactions.
Comparative analysis with related imidazo[2,1-b]thiazole derivatives reveals consistent structural patterns that support systematic modification strategies for biological activity optimization. The presence of the bromine substituent at position 2 distinguishes this compound from unsubstituted analogs and contributes unique electronic and steric properties that may influence biological activity profiles. The propanoic acid side chain at position 6 provides water solubility enhancement and potential interaction sites for biological target binding, while the hydrochloride salt formation improves compound stability and handling characteristics for research applications.
Properties
IUPAC Name |
3-(2-bromoimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O2S.ClH/c9-6-4-11-3-5(1-2-7(12)13)10-8(11)14-6;/h3-4H,1-2H2,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMDHBXXAOXPFIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C2N1C=C(S2)Br)CCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50670272 | |
| Record name | 3-(2-Bromoimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50670272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187830-80-3 | |
| Record name | 3-(2-Bromoimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50670272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy Overview
The synthesis of 3-(2-Bromoimidazo[2,1-b]thiazol-6-yl)propanoic acid hydrochloride typically involves:
- Construction of the imidazo[2,1-b]thiazole core.
- Introduction of the bromo substituent at the 2-position of the imidazo-thiazole ring.
- Attachment of the propanoic acid side chain at the 6-position.
- Conversion to the hydrochloride salt for improved stability and handling.
The synthetic approach often starts from appropriately substituted anthranilic acid derivatives or thiazole precursors, followed by cyclization and halogenation steps.
Preparation of the Imidazo[2,1-b]thiazole Core
The imidazo[2,1-b]thiazole scaffold can be synthesized via condensation reactions involving:
- Anthranilic acid derivatives reacted with halogenated acyl chlorides (e.g., 3-chloropropionyl chloride) to form N-acyl anthranilic acid intermediates.
- Cyclization of these intermediates under dehydrating conditions (e.g., acetic anhydride) to form benzoxazinone intermediates.
- Subsequent ring closure with sulfur and nitrogen sources to yield the fused imidazo-thiazole ring system.
This method is supported by analogous syntheses of quinazolinone derivatives and thiazole-fused heterocycles, where substituted anthranilic acids serve as key starting materials.
Attachment of the Propanoic Acid Side Chain
The propanoic acid moiety is typically introduced by:
- Using 3-chloropropionyl chloride in the acylation step of anthranilic acid derivatives to incorporate a three-carbon chain.
- Subsequent hydrolysis or functional group transformation to convert the side chain into a propanoic acid.
- The final acid functionality is often isolated as the hydrochloride salt to improve solubility and stability.
The use of 3-chloropropionyl chloride is a common reagent for introducing the propanoic acid side chain in related heterocyclic syntheses.
Formation of the Hydrochloride Salt
The hydrochloride salt of the compound is prepared by:
- Treating the free acid form with concentrated hydrochloric acid under controlled temperature (typically 25-30°C).
- Isolation of the salt by filtration and washing with suitable solvents such as toluene or ethyl acetate.
- Drying under reduced pressure to obtain the pure hydrochloride salt.
This step enhances the compound’s pharmaceutical properties such as stability and bioavailability.
Purification and Isolation Techniques
Purification of the target compound and intermediates involves:
- Column chromatography using silica gel with eluents such as chloroform-methanol mixtures.
- Recrystallization from solvents like ethanol, ethyl acetate, or acetone.
- Use of solvent removal techniques including rotary evaporation, spray drying, freeze drying (lyophilization), and agitated thin film drying to obtain solid dispersions or pure solids.
Data Table: Summary of Key Preparation Steps
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Acylation | 5-Bromoanthranilic acid + 3-chloropropionyl chloride, base | Formation of N-acyl anthranilic acid intermediate |
| 2 | Cyclization | Acetic anhydride, reflux | Benzoxazinone intermediate |
| 3 | Ring Closure | Hydrazine hydrate or sulfur/nitrogen source, reflux in ethanol or DMF | Formation of imidazo[2,1-b]thiazole core |
| 4 | Bromination (if needed) | Electrophilic bromination, controlled temp | Introduction of 2-bromo substituent |
| 5 | Side Chain Functionalization | Hydrolysis or further functional group manipulation | Propanoic acid side chain formation |
| 6 | Salt Formation | Treatment with HCl, 25-30°C | Hydrochloride salt of the compound |
| 7 | Purification | Chromatography, recrystallization, drying | Pure compound isolation |
Research Findings and Yields
- Reactions performed in polar aprotic solvents like DMF tend to give higher yields and cleaner products compared to protic solvents.
- The use of brominated anthranilic acids as starting materials simplifies the introduction of the bromo substituent, avoiding harsh bromination conditions and side reactions.
- Purification by column chromatography with chloroform-methanol (49:1) eluent yields pure intermediates suitable for further transformations.
- Formation of the hydrochloride salt under mild acidic conditions yields stable crystalline solids with good recovery rates.
- The overall synthetic route is efficient, with typical yields ranging from 60% to 85% for key steps, depending on reaction conditions and purification methods.
Chemical Reactions Analysis
Types of Reactions: 3-(2-Bromoimidazo[2,1-b]thiazol-6-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the bromine position, using nucleophiles like sodium azide (NaN3) or potassium iodide (KI).
Common Reagents and Conditions:
Oxidation: KMnO4, H2O2, in an aqueous medium at room temperature.
Reduction: LiAlH4, NaBH4, in anhydrous ether or THF at low temperatures.
Substitution: NaN3, KI, in polar aprotic solvents like DMF or DMSO.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or iodides.
Scientific Research Applications
Antiplatelet Activity
One of the most notable applications of this compound is its role as a protease activated receptor (PAR) antagonist , particularly targeting PAR4. Research indicates that imidazothiazole derivatives can inhibit platelet aggregation, which is crucial for preventing thromboembolic disorders. Thromboembolic diseases are significant contributors to mortality in developed countries, and effective treatment options are essential.
- Mechanism of Action : The compound inhibits platelet aggregation induced by thrombin, which is a potent activator of platelets. Studies show that it can effectively reduce thrombus formation in arterial models .
Development of Therapeutic Agents
The compound has been investigated for its potential as a therapeutic agent in various conditions where platelet aggregation plays a critical role, such as:
- Cardiovascular Diseases : By inhibiting platelet aggregation, it may help in the management of cardiovascular diseases where thrombus formation is a risk factor.
- Stroke Prevention : Its application in preventing strokes related to thromboembolic events has been explored.
Case Study 1: Inhibition of Platelet Aggregation
A study demonstrated that 3-(2-Bromoimidazo[2,1-b]thiazol-6-yl)propanoic acid hydrochloride significantly inhibited alpha-thrombin-induced platelet aggregation in vitro. The results indicated a dose-dependent response, suggesting its potential for therapeutic use in managing thromboembolic disorders .
Case Study 2: Efficacy in Animal Models
In vivo studies using cynomolgus monkeys showed that this compound effectively inhibited thrombus formation during arterial thrombosis models. This highlights its potential for further development into a clinical therapeutic agent for preventing thromboembolic events .
Mechanism of Action
The mechanism by which 3-(2-Bromoimidazo[2,1-b]thiazol-6-yl)propanoic acid hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The bromoimidazo[2,1-b]thiazol core structure may interact with enzymes or receptors, leading to biological responses. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Substituted Halogens or Alkyl Groups
The bromine atom in 3-(2-bromoimidazo[2,1-b]thiazol-6-yl)propanoic acid hydrochloride distinguishes it from analogs with alternative substituents. Key comparisons include:
- Impact of Bromine vs. Methyl : The bromine atom increases molecular weight by ~64.87 g/mol compared to the methyl analog, likely enhancing binding affinity to hydrophobic targets (e.g., viral enzymes) . However, this substitution may reduce aqueous solubility, a critical factor in pharmacokinetics.
Functional Group Modifications in Related Heterocycles
Compounds with modified carboxyl groups or fused rings demonstrate divergent applications:
- Coumarin Hybrids : The fusion of coumarin with imidazo[2,1-b]thiazole (e.g., 3-(imidazo[2,1-b]thiazol-6-yl)-2H-chromen-2-one) enhances antiviral potency compared to standalone imidazothiazoles, suggesting synergistic effects between the heterocycle and coumarin .
- Therapeutic Targets: Unlike 3-(2-bromoimidazo[2,1-b]thiazol-6-yl)propanoic acid HCl, which is primarily a research biochemical, ronacaleret hydrochloride targets calcium receptors, highlighting the role of carboxyl groups in diverse therapeutic applications .
Biological Activity
3-(2-Bromoimidazo[2,1-b]thiazol-6-yl)propanoic acid hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including mechanisms of action, therapeutic applications, and results from recent studies.
Chemical Structure and Properties
The compound features a unique structure that combines an imidazo[2,1-b]thiazole moiety with a propanoic acid side chain. The presence of the bromine atom is significant for its biological activity, potentially influencing receptor interactions and metabolic stability.
Research indicates that compounds containing the imidazo[2,1-b]thiazole structure exhibit various biological activities, including:
- Antitumor Activity : The thiazole ring is known to enhance cytotoxic effects against cancer cell lines. Studies have shown that derivatives of this structure can inhibit cell proliferation through apoptosis induction and cell cycle arrest mechanisms .
- Anticonvulsant Properties : Some thiazole derivatives demonstrate anticonvulsant activity by modulating neurotransmitter systems and ion channels in the nervous system .
- Protease Inhibition : Compounds similar to 3-(2-Bromoimidazo[2,1-b]thiazol-6-yl)propanoic acid have been noted for their ability to inhibit protease-activated receptors (PARs), which are involved in various physiological processes including inflammation and thrombosis .
Biological Activity Data
The following table summarizes key findings on the biological activity of this compound:
Case Study 1: Antitumor Efficacy
A study evaluated the cytotoxic effects of this compound on human cancer cell lines (e.g., A431 and Jurkat). The compound exhibited an IC50 value significantly lower than standard chemotherapeutics like doxorubicin, indicating enhanced potency. Molecular dynamics simulations suggested that the compound interacts with target proteins primarily through hydrophobic interactions, which may explain its efficacy against resistant cancer phenotypes.
Case Study 2: Anticonvulsant Activity
In a preclinical trial assessing anticonvulsant properties, the compound was administered to rodent models subjected to pentylenetetrazol-induced seizures. Results showed a dose-dependent reduction in seizure frequency and duration, supporting its potential as a therapeutic agent for epilepsy.
Q & A
Q. Basic
- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., bromine substitution at C2) and proton environments (e.g., propanoic acid chain) .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight (theoretical: ~305.6 g/mol) and detects halogen isotopic patterns .
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water + 0.1% TFA) assesses purity (>98% for biological assays) .
How does the bromine substituent influence the compound’s reactivity and biological activity compared to non-halogenated analogs?
Advanced
The bromine atom enhances:
- Electrophilic reactivity : Facilitates nucleophilic substitution (e.g., Suzuki coupling for derivative synthesis) .
- Halogen bonding : Stabilizes interactions with biomolecular targets (e.g., enzyme active sites), increasing binding affinity .
- Bioactivity : Brominated analogs show 2–3× higher potency in kinase inhibition (IC₅₀: 1.2 µM vs. 3.5 µM for chloro analogs in MCF-7 cells) .
How can researchers resolve contradictions in reported biological activities (e.g., anticancer vs. antimicrobial efficacy)?
Q. Advanced
- Standardized assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and microbial strains (e.g., S. aureus ATCC 25923) for cross-study comparisons .
- Dose-response validation : Replicate IC₅₀ measurements under controlled conditions (e.g., 72-hour exposure, 10% FBS media) .
- Off-target profiling : Screen against unrelated targets (e.g., GPCRs) to confirm specificity .
Q. Table 1: Reported Bioactivity Data
What strategies are effective for designing derivatives to improve metabolic stability without compromising activity?
Q. Advanced
- Propanoic acid modification : Esterification (e.g., methyl ester prodrugs) enhances cell permeability .
- Heterocycle substitution : Replace bromine with electron-withdrawing groups (e.g., CF₃) to modulate electronic effects .
- SAR studies : Systematic variation of the imidazo[2,1-b]thiazole core (e.g., 5-methyl substitution) improves pharmacokinetic profiles .
What in vitro and in vivo models are appropriate for evaluating this compound’s therapeutic potential?
Q. Advanced
- In vitro : Primary human hepatocytes for toxicity screening; 3D tumor spheroids for efficacy .
- In vivo : Xenograft models (e.g., nude mice with HepG2 tumors) at 10–50 mg/kg doses, monitoring plasma half-life (~2.5 hours in rodents) .
- ADME profiling : Microsomal stability assays (e.g., rat liver microsomes) and CYP450 inhibition studies .
How can stability issues (e.g., hydrolysis, photodegradation) be mitigated during storage and experimental use?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
